Descarboxyl Febuxostat-d9 is a deuterated analog of Febuxostat, a medication primarily used to treat hyperuricemia in patients with gout. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in pharmacokinetic studies and metabolic research.
Descarboxyl Febuxostat-d9 is synthesized from Febuxostat, which itself is derived from the thiazole-5-carboxylic acid family. The compound can be obtained from specialized chemical suppliers such as SynZeal Research Pvt Ltd and ESS Chem Co., which provide various labeled compounds for research purposes.
Descarboxyl Febuxostat-d9 falls under the category of pharmaceutical impurities and labeled compounds. Its CAS number is 1246819-50-0, and it is classified as a deuterated compound, which is essential for tracing studies in biological systems.
The synthesis of Descarboxyl Febuxostat-d9 typically involves the following methods:
The synthesis requires precise control over reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm the structure of the synthesized compound.
Descarboxyl Febuxostat-d9 retains the core structure of Febuxostat but lacks a carboxyl group. Its molecular formula is C16H7N2O3SD9, indicating that it contains 16 carbon atoms, 7 hydrogen atoms (with 9 being deuterated), 2 nitrogen atoms, 3 oxygen atoms, and one sulfur atom.
The molecular weight of Descarboxyl Febuxostat-d9 is approximately 325.44 g/mol. The structural representation can be analyzed using molecular modeling software to visualize its conformation and interactions with biological targets.
Descarboxyl Febuxostat-d9 can undergo various chemical reactions similar to its parent compound. Key reactions include:
Understanding these reactions is crucial for pharmacological studies as they affect the compound's bioavailability and therapeutic efficacy.
Descarboxyl Febuxostat-d9 functions similarly to Febuxostat by inhibiting xanthine oxidase, an enzyme involved in uric acid production. This inhibition leads to decreased levels of uric acid in the serum and urine.
Research indicates that the deuterated form may provide insights into metabolic pathways without altering the pharmacodynamics significantly compared to non-deuterated forms. This property makes it valuable for studying drug metabolism and efficacy.
Relevant analytical techniques like Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to characterize these properties accurately.
Descarboxyl Febuxostat-d9 has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3